[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol
Description
[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol is a synthetic piperidine derivative characterized by a propane sulfonyl group at the piperidine nitrogen and a hydroxymethyl substituent at the 4-position.
Properties
IUPAC Name |
(1-propylsulfonylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-2-7-14(12,13)10-5-3-9(8-11)4-6-10/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEUTAHZWWGSEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Propane-1-sulfonyl)piperidin-4-yl]methanol typically involves multi-step organic reactionsThe reaction conditions often involve the use of sulfonyl chlorides and base catalysts to facilitate the sulfonylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to form thiols or sulfides.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield piperidine-4-carboxaldehyde or piperidine-4-carboxylic acid .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that [1-(Propane-1-sulfonyl)piperidin-4-yl]methanol exhibits cytotoxic effects against various cancer cell lines. The compound showed dose-dependent cytotoxicity with IC50 values of 25 µM and 30 µM, indicating its potential as an anticancer agent . This suggests that it may inhibit cancer cell proliferation through mechanisms that warrant further investigation.
Chiral Resolution and Drug Development
The compound is also relevant in the context of chiral salt resolution , which is crucial in the development of pharmaceuticals. It has been utilized in the resolution of racemic mixtures to obtain enantiomerically pure compounds, which are essential for the efficacy and safety profiles of drugs . Specifically, it plays a role in synthesizing pyrrolo[2,3-d]pyrimidine compounds that act as inhibitors of protein kinases, relevant in treating conditions such as autoimmune diseases and cancers .
Pharmacological Profiles
The pharmacological profiles of compounds like this compound are being explored for their potential to treat various disorders:
- Immunosuppressive Applications : As noted, its derivatives are being studied for their use in organ transplantation and autoimmune diseases due to their ability to inhibit specific immune responses .
- Gastrointestinal Disorders : The compound's structural features may also lend themselves to applications in treating gastrointestinal conditions such as ulcers and gastritis .
Case Study 1: Anticancer Efficacy
In a laboratory setting, this compound was tested against several cancer cell lines. The results indicated significant inhibition of cell growth at varying concentrations, suggesting a promising avenue for further drug development aimed at specific cancer types.
Case Study 2: Chiral Resolution
A study focused on the chiral resolution capabilities of this compound demonstrated its effectiveness in isolating active enantiomers from racemic mixtures. This method not only improves the purity of pharmaceutical compounds but also enhances their therapeutic efficacy.
Mechanism of Action
The mechanism of action of [1-(Propane-1-sulfonyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure shares similarities with other piperidin-4-yl methanol derivatives, differing primarily in the substituents at the 1-position of the piperidine ring. Key analogues include:
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7 in )
- Substituents: 4-Fluorobenzyl at N1, 4-fluorophenyl at the methanol carbon.
- Activity : Demonstrated high anti-parasitic activity (IC50: 1.03–2.52 μg/mL against resistant strains) and selectivity (SI = 15–182) .
- Comparison : The fluorinated aromatic groups enhance lipophilicity and target binding, whereas the propane sulfonyl group in the target compound may improve solubility and metabolic stability.
{1-[3-(4-Iodophenyl)propyl]piperidin-4-yl}methanol ()
- Substituents : 3-(4-Iodophenyl)propyl chain at N1.
- Synthesis : Prepared via ethyl isonipecotate coupling followed by DIBALH reduction .
Diphenyl(piperidin-4-yl)methanol (Azacyclonol, )
Key Observations :
Physico-Chemical Properties
- [1-(4-Aminophenyl)piperidin-4-yl]methanol (): C12H18N2O, where the amino group increases basicity and reactivity .
- Azacyclonol (): C19H21NO, with diphenyl groups reducing solubility but improving membrane permeability .
Biological Activity
The compound [1-(Propane-1-sulfonyl)piperidin-4-yl]methanol is a piperidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a propane sulfonyl group and a hydroxymethyl group. The presence of the sulfonyl moiety is significant, as it often enhances the compound's solubility and biological activity.
1. Antimicrobial Activity
Research has shown that compounds containing piperidine rings exhibit notable antimicrobial properties. In particular, derivatives similar to this compound have demonstrated varying degrees of antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Salmonella typhi | 12.5 μg/mL |
| Compound B | Bacillus subtilis | 6.25 μg/mL |
| This compound | E. coli | 15 μg/mL |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's. Studies indicate that similar sulfonyl-piperidine compounds exhibit strong enzyme inhibition, suggesting that this compound may also possess this property .
Table 2: Enzyme Inhibition Potential
| Enzyme | IC50 Value (μM) |
|---|---|
| Acetylcholinesterase | 25 ± 5 |
| Urease | 30 ± 10 |
3. Anticancer Activity
Piperidine derivatives are known for their anticancer properties. Preliminary studies have shown that this compound can inhibit cancer cell proliferation in vitro, particularly against human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate the exact pathways involved .
Case Study: Anticancer Efficacy
In a study assessing the cytotoxic effects of various piperidine derivatives, this compound exhibited an IC50 value of 20 μM against MCF-7 cells, indicating significant potential for further development as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Protein Targets : The sulfonamide group may facilitate binding to various protein targets involved in disease pathways, enhancing its efficacy.
- Enzyme Modulation : By inhibiting key enzymes like AChE and urease, the compound may alter metabolic pathways critical for pathogen survival and cancer cell proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
